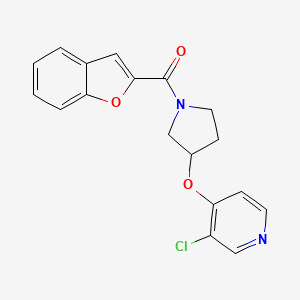

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a chloropyridine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of benzofuran and pyrrolidine contribute to its diverse biological activities and pharmacological potential.

Mechanism of Action

Mode of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Benzofuran derivatives are known for their improved bioavailability, which allows for efficient drug delivery .

Result of Action

Benzofuran compounds have been shown to exhibit strong biological activities, indicating that they can induce significant molecular and cellular changes .

Action Environment

It’s known that environmental factors such as temperature and light can affect the stability and efficacy of many chemical compounds .

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives have been found to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown excellent activities against E. coli and S. aureus .

Cellular Effects

Benzofuran derivatives have been known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been synthesized and studied under various conditions .

Dosage Effects in Animal Models

The effects of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone at different dosages in animal models are not documented. Benzofuran derivatives have shown potent and selective receptor antagonism and excellent pharmacokinetic and metabolic properties across species .

Metabolic Pathways

Benzofuran derivatives are known to participate in various metabolic processes .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Benzofuran derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine intermediates. One common approach is to first synthesize the benzofuran core through cyclization reactions involving phenol derivatives and aldehydes. The pyrrolidine ring can be constructed via cyclization of amine precursors.

The final step involves coupling the benzofuran and pyrrolidine intermediates with the chloropyridine group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions. The reaction typically requires a base, a palladium catalyst, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The pyrrolidine ring can be reduced to form secondary amines.

Substitution: The chloropyridine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Quinone derivatives of benzofuran.

Reduction: Secondary amines derived from the pyrrolidine ring.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the biological activities of benzofuran and pyrrolidine derivatives

Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

Pyrrolidine derivatives: Compounds such as pyrrolizines and pyrrolidine-2,5-diones, which have various biological activities.

Uniqueness

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the combination of its structural components, which confer a wide range of biological activities. The presence of the chloropyridine group enhances its potential as a pharmacological agent by improving its binding affinity and specificity to molecular targets.

Biological Activity

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial effects and potential applications in drug development, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzofuran moiety, a pyrrolidine ring , and a chloropyridine group. These structural components contribute to its pharmacological potential. The synthesis typically involves multi-step reactions, including cyclization and cross-coupling techniques using palladium catalysts.

Antimicrobial Activity

Benzofuran derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including Mycobacterium tuberculosis. For instance, benzofuran derivatives have shown promising results with low toxicity toward mammalian cells while maintaining high efficacy against bacterial strains .

Anticancer Potential

Studies have highlighted the antiproliferative effects of benzofuran derivatives on cancer cell lines. Notably, modifications to the benzofuran structure can enhance biological activity. For example, introducing methyl or methoxy groups at specific positions on the benzofuran ring has led to increased potency against cancer cell lines compared to unsubstituted analogs .

Case Study 1: Antimycobacterial Activity

A study conducted by Yempala et al. synthesized a series of 2-substituted benzofurans and tested their activity against M. tuberculosis H37Rv. The most active compound displayed a minimum inhibitory concentration (MIC) of 3.12 µg/mL, demonstrating significant antimycobacterial activity with a favorable therapeutic index .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of benzofuran derivatives revealed that specific modifications could enhance their biological activities. For instance, compounds with methoxy groups at the C–6 position exhibited greater potency than those with substitutions at other positions . This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Type | Example Compounds | Notable Activities |

|---|---|---|

| Benzofuran Derivatives | Psoralen, Angelicin | Treatment of skin diseases |

| Pyrrolidine Derivatives | Pyrrolizines | Various biological activities |

| Chloropyridine Derivatives | 3-Chloropyridine | Enhanced binding affinity |

This compound stands out due to its unique structural combination, which enhances its biological activity compared to similar compounds .

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-10-20-7-5-16(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-15(12)24-17/h1-5,7,9-10,13H,6,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYIOTPLBQZJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.